![molecular formula C23H24FN3O4 B2913503 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-53-5](/img/structure/B2913503.png)
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the specified chemical have been synthesized and characterized, providing foundational knowledge for further applications in medicinal chemistry and material science. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). This approach is fundamental for the development of novel compounds with potential applications in various fields of research.
Biological Activities
Research has also focused on evaluating the biological activities of structurally related compounds, particularly in the context of anticancer and antimicrobial properties. For example, Ahsan et al. (2018) reported on the synthesis of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues and their cytotoxic evaluation against breast cancer cell lines, revealing significant anticancer potential (Ahsan et al., 2018). Such studies are pivotal for the discovery and development of new therapeutic agents.
Antiviral and Antifungal Applications
Further extending the scope of research applications, compounds bearing resemblance to the specified molecule have been investigated for their antiviral and antifungal activities. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, testing them for anti-influenza A virus activity, demonstrating the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a non-covalent bond, which means the compound attaches to the EGFR without forming a strong chemical bond. This interaction prevents the receptor from activating and sending growth signals to the cell, thus inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell growth and proliferation . These pathways include the PI3K/AKT pathway, which is involved in cell survival and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation. The compound’s action could also lead to a decrease in the expression of key oncogenes, such as KRAS, MAP2K, and EGFR .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting EGFR and its downstream pathways, the compound can effectively halt the growth of cancer cells and potentially lead to their death.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACEZOFIFQKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

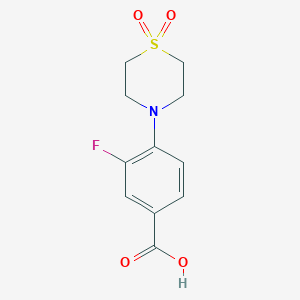
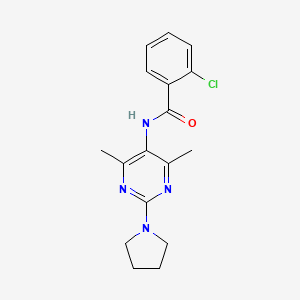
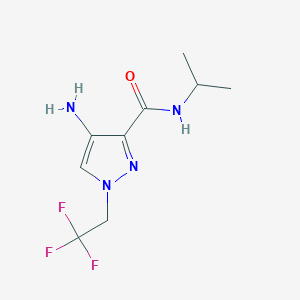
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
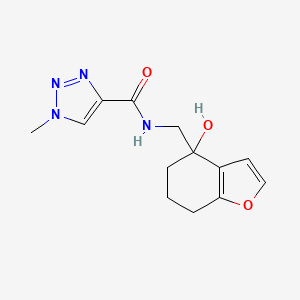
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
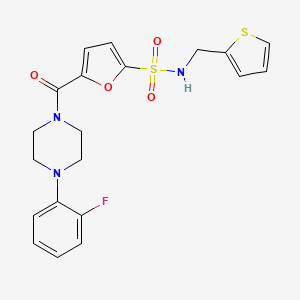
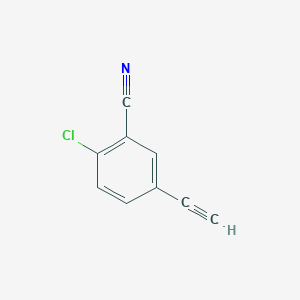

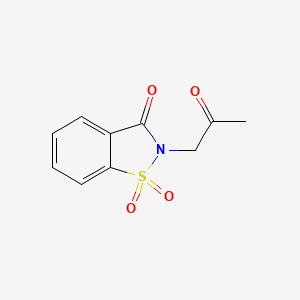
![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)